2-amino-4-[5-[(4-bromophenoxy)methyl]furan-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
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Overview
Description
2-amino-4-[5-[(4-bromophenoxy)methyl]furan-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an amino group, a bromophenoxy group, a furan ring, and a cycloheptapyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-[5-[(4-bromophenoxy)methyl]furan-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenoxy group: This step involves the reaction of the furan derivative with 4-bromophenol in the presence of a suitable base, such as potassium carbonate, to form the bromophenoxy-furan intermediate.
Cycloheptapyridine formation: The intermediate is then subjected to cyclization reactions to form the cycloheptapyridine ring system.
Amino group introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-[5-[(4-bromophenoxy)methyl]furan-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitro group results in the corresponding amine.
Scientific Research Applications
2-amino-4-[5-[(4-bromophenoxy)methyl]furan-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-amino-4-[5-[(4-bromophenoxy)methyl]furan-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the bromophenoxy and furan rings can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile: Similar structure but with a chlorine atom instead of bromine.
2-amino-4-[5-[(4-methylphenoxy)methyl]furan-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromophenoxy group in 2-amino-4-[5-[(4-bromophenoxy)methyl]furan-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C22H20BrN3O2 |
---|---|
Molecular Weight |
438.3g/mol |
IUPAC Name |
2-amino-4-[5-[(4-bromophenoxy)methyl]furan-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H20BrN3O2/c23-14-6-8-15(9-7-14)27-13-16-10-11-20(28-16)21-17-4-2-1-3-5-19(17)26-22(25)18(21)12-24/h6-11H,1-5,13H2,(H2,25,26) |
InChI Key |
QJSLORZWWZTGMO-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(CC1)N=C(C(=C2C3=CC=C(O3)COC4=CC=C(C=C4)Br)C#N)N |
Canonical SMILES |
C1CCC2=C(CC1)N=C(C(=C2C3=CC=C(O3)COC4=CC=C(C=C4)Br)C#N)N |
Origin of Product |
United States |
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